molecular formula C21H20ClFN4O2 B2817384 N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251640-84-2

N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2817384
CAS No.: 1251640-84-2
M. Wt: 414.87
InChI Key: YCDHJUNTJXRPAU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a fluorophenyl group, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups are typically introduced via electrophilic aromatic substitution reactions.

    Final acylation step: The compound is completed by acylating the piperidine nitrogen with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the aromatic rings.

    Reduction: Reduction can occur at the oxadiazole ring or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving its target pathways.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide likely involves interaction with specific molecular targets, such as receptors or enzymes. The exact pathways would depend on the biological context but could include modulation of neurotransmitter systems or inhibition of specific enzymes involved in inflammatory processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
  • N-(3-chlorophenyl)-2-(4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Uniqueness

N-(3-chlorophenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is unique due to the presence of both a fluorophenyl and a chlorophenyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O2/c22-16-2-1-3-18(12-16)24-19(28)13-27-10-8-15(9-11-27)21-25-20(26-29-21)14-4-6-17(23)7-5-14/h1-7,12,15H,8-11,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDHJUNTJXRPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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